molecular formula C38H43N3O2 B420748 N~3~,N~3~,N~6~,N~6~-tetraethyl-2'-(4-butylphenyl)-3'-oxospiro[9H-xanthene-9,1'-isoindoline]-3,6-diamine

N~3~,N~3~,N~6~,N~6~-tetraethyl-2'-(4-butylphenyl)-3'-oxospiro[9H-xanthene-9,1'-isoindoline]-3,6-diamine

Cat. No.: B420748
M. Wt: 573.8g/mol
InChI Key: WPLUHSNIDORBLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-butylphenyl)-3’,6’-bis(diethylamino)spiro[isoindole-1,9’-xanthen]-3(2H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves a bicyclic system where two rings are connected through a single atom. The presence of diethylamino groups and a butylphenyl moiety further enhances its chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-butylphenyl)-3’,6’-bis(diethylamino)spiro[isoindole-1,9’-xanthen]-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-butylbenzaldehyde with diethylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization reactions with isoindoline derivatives under controlled conditions to form the spiro compound. The reaction conditions often require the use of catalysts such as Lewis acids and solvents like dichloromethane or toluene to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-(4-butylphenyl)-3’,6’-bis(diethylamino)spiro[isoindole-1,9’-xanthen]-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The presence of diethylamino groups allows for nucleophilic substitution reactions, where these groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in polar solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-butylphenyl)-3’,6’-bis(diethylamino)spiro[isoindole-1,9’-xanthen]-3(2H)-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(4-butylphenyl)-3’,6’-bis(diethylamino)spiro[isoindole-1,9’-xanthen]-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to bind to target proteins or enzymes, potentially inhibiting their activity. Additionally, the presence of diethylamino groups may facilitate interactions with cellular membranes, enhancing its ability to penetrate cells and exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butylphenyl)-3’,6’-bis(diethylamino)spiro[isoindole-1,9’-xanthen]-3(2H)-one
  • 2-(4-methylphenyl)-3’,6’-bis(diethylamino)spiro[isoindole-1,9’-xanthen]-3(2H)-one
  • 2-(4-ethylphenyl)-3’,6’-bis(diethylamino)spiro[isoindole-1,9’-xanthen]-3(2H)-one

Uniqueness

The uniqueness of 2-(4-butylphenyl)-3’,6’-bis(diethylamino)spiro[isoindole-1,9’-xanthen]-3(2H)-one lies in its specific structural configuration, which imparts distinct chemical and physical properties. The butylphenyl group provides steric hindrance, influencing the compound’s reactivity and stability. Additionally, the spiro structure contributes to its rigidity and potential for specific interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C38H43N3O2

Molecular Weight

573.8g/mol

IUPAC Name

2-(4-butylphenyl)-3',6'-bis(diethylamino)spiro[isoindole-3,9'-xanthene]-1-one

InChI

InChI=1S/C38H43N3O2/c1-6-11-14-27-17-19-28(20-18-27)41-37(42)31-15-12-13-16-32(31)38(41)33-23-21-29(39(7-2)8-3)25-35(33)43-36-26-30(22-24-34(36)38)40(9-4)10-5/h12-13,15-26H,6-11,14H2,1-5H3

InChI Key

WPLUHSNIDORBLQ-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C24C5=C(C=C(C=C5)N(CC)CC)OC6=C4C=CC(=C6)N(CC)CC

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C24C5=C(C=C(C=C5)N(CC)CC)OC6=C4C=CC(=C6)N(CC)CC

Origin of Product

United States

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